molecular formula C12H13F2NO2 B6643098 2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone

2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone

Cat. No. B6643098
M. Wt: 241.23 g/mol
InChI Key: WOGHUZHYBAOCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone, also known as DFPE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPE belongs to the class of pyrrolidin-1-yl-ethanone derivatives and is synthesized through a multistep process.

Mechanism of Action

2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone exerts its therapeutic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and tumor metastasis.
Biochemical and Physiological Effects:
2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone has been found to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone also inhibits the activity of MMPs, which are involved in the breakdown of extracellular matrix and tumor metastasis. Additionally, 2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone has also been shown to have low toxicity and is well-tolerated in animal studies. However, 2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone also has a short half-life, which can limit its therapeutic efficacy.

Future Directions

2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some future directions for research include investigating the efficacy of 2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone in combination with other chemotherapy drugs, optimizing the synthesis method to improve solubility, and developing novel formulations to improve its bioavailability. Additionally, further studies are needed to investigate the safety and toxicity of 2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone in humans.

Synthesis Methods

2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone is synthesized through a multistep process that involves the reaction of 3,4-difluoronitrobenzene with ethyl acetoacetate to form 3,4-difluoro-α-(ethoxycarbonyl)acetophenone. This intermediate is then reacted with pyrrolidine to form 2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone.

Scientific Research Applications

2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-metastatic properties. 2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Furthermore, 2-(3,4-Difluorophenoxy)-1-pyrrolidin-1-ylethanone has been found to enhance the efficacy of chemotherapy drugs and reduce their side effects.

properties

IUPAC Name

2-(3,4-difluorophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-4-3-9(7-11(10)14)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGHUZHYBAOCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.